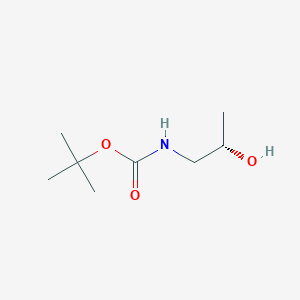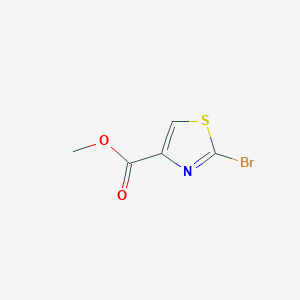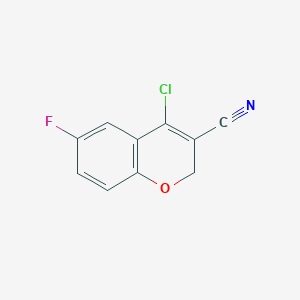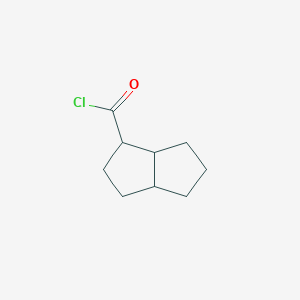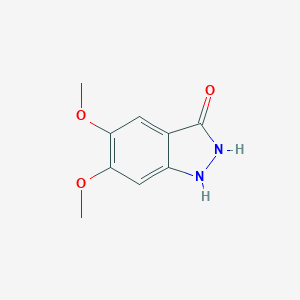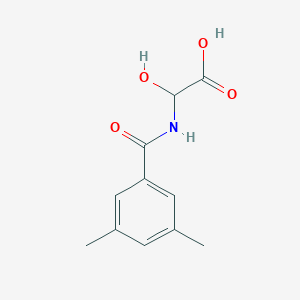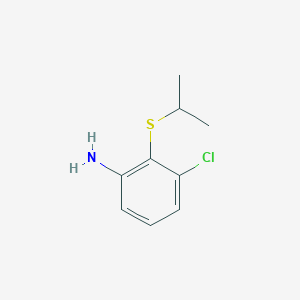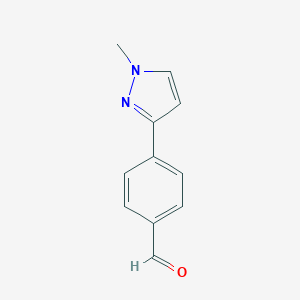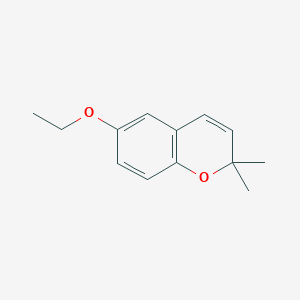
TRIS(TRIMETHYLSILOXY)ANTIMONY
Overview
Description
It is a white to pale yellow crystalline solid that is soluble in organic solvents such as benzene and dimethylformamide . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
TRIS(TRIMETHYLSILOXY)ANTIMONY is typically synthesized by reacting trimethylsilanol with antimony trioxide in a non-aqueous solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of antimony trimethylsiloxide involves similar synthetic routes but on a larger scale. The process may include additional purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
TRIS(TRIMETHYLSILOXY)ANTIMONY undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with antimony trimethylsiloxide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products
The major products formed from reactions involving antimony trimethylsiloxide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony oxides, while substitution reactions can produce a variety of organoantimony compounds .
Scientific Research Applications
TRIS(TRIMETHYLSILOXY)ANTIMONY has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used as an additive in specialty materials and electronic chemicals.
Mechanism of Action
The mechanism by which antimony trimethylsiloxide exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The compound’s trimethylsiloxy groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Antimony trioxide (Sb₂O₃): A common antimony compound used in flame retardants and as a catalyst.
Antimony pentoxide (Sb₂O₅): Used in the production of flame retardants and as an oxidizing agent.
Trimethylsilanol (C₃H₁₀OSi): A precursor in the synthesis of antimony trimethylsiloxide.
Uniqueness
TRIS(TRIMETHYLSILOXY)ANTIMONY is unique due to its combination of antimony and trimethylsiloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical reactions and industrial applications where other antimony compounds may not be as effective .
Properties
IUPAC Name |
tris(trimethylsilyl) stiborite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H9OSi.Sb/c3*1-5(2,3)4;/h3*1-3H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQIFOPOPWGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Sb](O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O3SbSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102985 | |
| Record name | Tris(trimethylsiloxy)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194033-87-9 | |
| Record name | Tris(trimethylsiloxy)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
